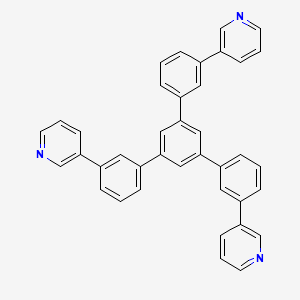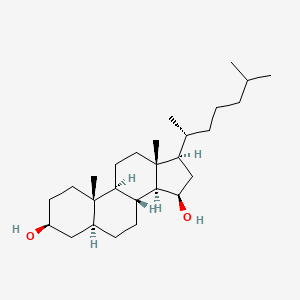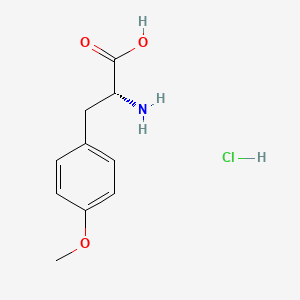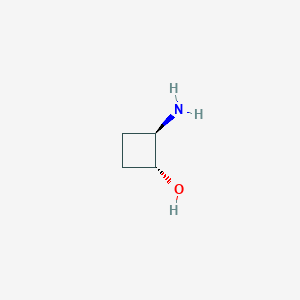
6-(3-甲氧基苯基)嘧啶-4-胺
描述
“6-(3-Methoxyphenyl)pyrimidin-4-amine” is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
科学研究应用
核磁共振数据分析
N-取代 6-(4-甲氧基苯基)-7H-吡咯并[2,3-d]嘧啶-4-胺(包括氟代变体)的化学位移分配是使用各种核磁共振技术实现的。这项研究为化学和制药领域的结构分析提供了有价值的数据 (Sørum、Simić、Sundby 和 Hoff,2010)。
新型衍生物的合成
一项研究详细介绍了具有各种药理和生物活性的嘧啶衍生物的合成。这包括将查耳酮转化为各种嘧啶胺衍生物,突出了该化合物在开发新药中的潜力 (Jadhav、Jadhav、Kale 和 Sirsat,2022)。
抗真菌性能
对 4-甲氧基-N,N-二甲基-6-(苯硫基)嘧啶-2-胺和相关化合物进行的研究表明,对某些真菌具有显着的抗真菌作用,表明在抗真菌治疗中具有潜在的应用 (Jafar、Abdul Mahdi、Hadwan 和 AlameriAmeer,2017)。
晶体结构和 DFT 研究
对 6-(3-甲氧基苯基)嘧啶-2-胺衍生物的晶体结构和 DFT(密度泛函理论)研究的详细分析提供了对其分子构象、氢键模式和潜在药用应用的见解 (Murugavel、Vijayakumar、Nagarajan 和 Ponnuswamy,2014)。
石油工业中的缓蚀
嘧啶衍生物,包括与 6-(3-甲氧基苯基)嘧啶-4-胺相关的衍生物,已显示出对石油工业中钢的优异缓蚀性能。这表明它们作为有效的缓蚀剂的潜力 (Sarkar、Saraswat、Mitra、Obot 和 Yadav,2020)。
作用机制
Target of Action
Similar compounds such as 2-aminopyrimidine derivatives have shown activity against organisms causing diseases like sleeping sickness and malaria .
Mode of Action
It’s worth noting that similar compounds, such as 2-aminopyrimidine derivatives, have shown to exhibit antitrypanosomal and antiplasmodial activities . These compounds interact with their targets, leading to changes that inhibit the growth and proliferation of the disease-causing organisms .
Biochemical Pathways
Related compounds have been shown to influence pathways related to inflammation and cellular signaling .
Result of Action
Similar compounds have shown to exhibit antitrypanosomal and antiplasmodial activities, indicating their potential to inhibit the growth and proliferation of disease-causing organisms .
生化分析
Biochemical Properties
6-(3-Methoxyphenyl)pyrimidin-4-amine plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound has been shown to interact with various biomolecules, including enzymes such as Aurora kinase A (AURKA) . The nature of these interactions often involves the inhibition of enzyme activity, which can lead to downstream effects on cellular processes. For instance, the binding of 6-(3-Methoxyphenyl)pyrimidin-4-amine to AURKA inhibits its activity, thereby affecting cell cycle progression and mitosis .
Cellular Effects
The effects of 6-(3-Methoxyphenyl)pyrimidin-4-amine on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, 6-(3-Methoxyphenyl)pyrimidin-4-amine has been shown to induce apoptosis in cancer cells by inhibiting AURKA, leading to cell cycle arrest at the G2/M phase and triggering caspase-mediated apoptotic pathways . Additionally, this compound can affect the expression of genes involved in cell proliferation and survival, further highlighting its potential as an anticancer agent .
Molecular Mechanism
At the molecular level, 6-(3-Methoxyphenyl)pyrimidin-4-amine exerts its effects through specific binding interactions with biomolecules. The compound’s inhibition of AURKA is a key mechanism of action, as it binds to the active site of the enzyme, preventing its phosphorylation and subsequent activation . This inhibition disrupts the normal function of AURKA, leading to alterations in cell cycle regulation and promoting apoptotic cell death in cancer cells . Furthermore, 6-(3-Methoxyphenyl)pyrimidin-4-amine may also interact with other signaling molecules, contributing to its overall biochemical activity.
Temporal Effects in Laboratory Settings
The stability and degradation of 6-(3-Methoxyphenyl)pyrimidin-4-amine in laboratory settings are crucial factors that influence its temporal effects. Studies have shown that this compound remains stable under standard laboratory conditions, allowing for consistent experimental results. Over time, the effects of 6-(3-Methoxyphenyl)pyrimidin-4-amine on cellular function can vary, with prolonged exposure potentially leading to more pronounced apoptotic effects and alterations in gene expression . Long-term studies in vitro and in vivo have demonstrated that the compound’s activity can be sustained, making it a valuable tool for biochemical research.
Dosage Effects in Animal Models
The effects of 6-(3-Methoxyphenyl)pyrimidin-4-amine in animal models are dose-dependent, with varying dosages leading to different outcomes. At lower doses, the compound may exhibit minimal toxicity and effectively inhibit target enzymes, such as AURKA . At higher doses, 6-(3-Methoxyphenyl)pyrimidin-4-amine can induce toxic effects, including adverse impacts on normal cellular function and potential organ damage . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical activity without causing significant toxicity .
Metabolic Pathways
6-(3-Methoxyphenyl)pyrimidin-4-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound’s metabolism may involve phase I and phase II reactions, including oxidation, reduction, and conjugation processes . These metabolic pathways can influence the compound’s bioavailability, activity, and elimination from the body. Additionally, 6-(3-Methoxyphenyl)pyrimidin-4-amine may affect metabolic flux and alter the levels of specific metabolites, further contributing to its biochemical effects .
属性
IUPAC Name |
6-(3-methoxyphenyl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c1-15-9-4-2-3-8(5-9)10-6-11(12)14-7-13-10/h2-7H,1H3,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUABPDBZFQJDHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=NC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![Methyl 5-bromobenzo[d]oxazole-2-carboxylate](/img/structure/B1422275.png)
![{3-[(Oxan-4-yloxy)methyl]phenyl}methanamine](/img/structure/B1422279.png)
![6-ethyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B1422280.png)




![(2-([6-(4-Chlorophenyl)pyridazin-3-YL]oxy)ethyl)amine](/img/structure/B1422291.png)
